3-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-(4-METHOXYPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines methoxyphenyl and nitrophenyl groups with a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-nitrobenzylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-amino-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of new materials with specific properties, such as luminescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYPHENYL)-2-(3-NITROPHENYL)UREA: Shares similar structural features but differs in the core structure.
[(4-methoxyphenyl)methyl][(3-nitrophenyl)methyl]amine: Another related compound with similar functional groups but different overall structure.
Uniqueness
3-(4-METHOXYPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its tetrahydroquinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H17N3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O4/c1-28-17-11-9-15(10-12-17)23-20(14-5-4-6-16(13-14)24(26)27)22-19-8-3-2-7-18(19)21(23)25/h2-13,20,22H,1H3 |
InChI Key |
GJJVEEJOFKBQFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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